(4-Iodo-3-methylisoxazol-5-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-iodo-3-methyl-1,2-oxazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6INO2/c1-3-5(6)4(2-8)9-7-3/h8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWROZXJJWOCEJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1I)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformation Chemistry of 4 Iodo 3 Methylisoxazol 5 Yl Methanol
Transformations Involving the Iodide Substituent
The primary mode of reactivity for (4-Iodo-3-methylisoxazol-5-yl)methanol involves the carbon-iodine bond. The iodide atom serves as an excellent leaving group in a multitude of reactions, most notably in palladium-catalyzed cross-coupling processes.
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The 4-iodoisoxazole (B1321973) moiety is an ideal substrate for these transformations.
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. In the case of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the 4-position of the isoxazole (B147169) ring. diva-portal.org The reaction is typically catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor, and requires a base to facilitate the transmetalation step. diva-portal.org
A general representation of the Suzuki-Miyaura coupling of this compound is depicted below:
Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound with an organoboron reagent.
Detailed research findings on the Suzuki-Miyaura coupling of closely related 4-iodoisoxazoles demonstrate the broad scope of this reaction. A variety of aryl and heteroaryl boronic acids or their corresponding esters can be successfully coupled, leading to a diverse array of 4-substituted isoxazole derivatives. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction efficiency.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Water | Reflux | Good |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 80-100 | High |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | 100 | Excellent |
Table 1: Representative conditions for the Suzuki-Miyaura coupling of 4-iodoisoxazoles. Note: These are general conditions and may require optimization for this compound.
The Sonogashira coupling reaction provides a reliable route for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. acs.org This reaction is particularly valuable for the synthesis of alkynyl-substituted isoxazoles from this compound. The process is typically co-catalyzed by palladium and copper complexes in the presence of an amine base. acs.orgchemrxiv.org
The general scheme for the Sonogashira coupling is as follows:
Figure 2: General scheme for the Sonogashira coupling of this compound with a terminal alkyne.
Studies on various 3,5-disubstituted-4-iodoisoxazoles have shown that the Sonogashira coupling is a highly efficient transformation, affording the corresponding 4-alkynylisoxazoles in good to excellent yields. chemrxiv.org The reaction conditions are generally mild and tolerate a wide range of functional groups on the terminal alkyne.
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Room Temp - 50 | 85-98 |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | Room Temp | 80-95 |
| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | Room Temp | up to 97 |
Table 2: Typical reaction conditions for the Sonogashira coupling of 4-iodoisoxazoles. chemrxiv.orgrsc.org Note: These are general conditions and may require optimization for the specific substrate.
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. thieme-connect.de This methodology can be applied to this compound to introduce alkenyl substituents at the 4-position of the isoxazole ring.
A general representation of the Heck reaction is shown below:
Figure 3: General scheme for the Heck reaction of this compound with an alkene.
The Heck reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl iodide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst. While specific examples with this compound are not extensively documented, the general applicability of the Heck reaction to aryl iodides suggests its feasibility.
| Palladium Catalyst | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | Et₃N | DMF or MeCN | 80-120 |
| PdCl₂ | K₂CO₃ | DMA | 100-140 |
| Pd/C | NaOAc | NMP | 120-150 |
Table 3: General conditions for the Heck reaction of aryl iodides. These conditions would likely require optimization for this compound.
The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. This reaction offers another avenue for the functionalization of this compound, allowing for the introduction of a wide variety of organic groups, including alkyl, alkenyl, aryl, and alkynyl moieties.
The general Stille coupling reaction is depicted as follows:
Figure 4: General scheme for the Stille coupling of this compound with an organostannane.
The Stille reaction proceeds through a catalytic cycle analogous to other palladium-catalyzed cross-coupling reactions. While organotin reagents are often highly toxic, the reaction is known for its mild conditions and tolerance of a broad range of functional groups.
Other palladium-catalyzed reactions, such as carbonylative couplings, can also be envisaged for this compound, further expanding its synthetic utility.
Nucleophilic Displacement of the Iodide
The direct nucleophilic displacement of the iodide substituent in this compound is a less commonly reported transformation compared to cross-coupling reactions. Nucleophilic aromatic substitution (SNA) reactions typically require an activated aromatic or heteroaromatic ring, where electron-withdrawing groups are present to stabilize the intermediate Meisenheimer complex. chemrxiv.org
The isoxazole ring is considered an electron-deficient heterocycle, which could potentially facilitate nucleophilic attack at the C4-position. However, the success of such a reaction would be highly dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles and elevated temperatures might be necessary to effect the substitution. There is a lack of specific literature examples for the nucleophilic displacement of iodide from this compound.
Halogen-Metal Exchange Reactions
The carbon-iodine bond at the C4 position of this compound is a key site for synthetic modification through halogen-metal exchange reactions. This transformation is a fundamental process in organometallic chemistry for creating a carbon-metal bond from an organic halide. nih.gov The reaction typically involves treating the organic iodide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. niscpr.res.in
The general mechanism for lithium-halogen exchange involves the formation of a transient "ate-complex" followed by the expulsion of the more stable carbanion, effectively swapping the halogen for the metal. niscpr.res.in For this compound, this would result in the formation of a highly reactive 4-lithio-isoxazole intermediate. The rate of halogen-metal exchange is significantly faster for iodides compared to bromides or chlorides, making the C4-iodo group the preferred site for this reaction. nih.gov
This in situ generated organolithium species is a potent nucleophile and can be trapped with various electrophiles to introduce a wide range of substituents at the C4 position. For example, quenching the reaction with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. Reaction with carbon dioxide would produce a carboxylic acid, and treatment with alkyl halides could introduce new alkyl chains. This method provides a powerful tool for the elaboration of the isoxazole core, building molecular complexity from the iodinated precursor. While direct literature on this specific molecule is sparse, the principles are well-established for other halo-heterocycles. researchgate.netnih.gov
Table 1: Potential Halogen-Metal Exchange and Subsequent Electrophilic Quench This table presents hypothetical transformations based on established chemical principles.
| Starting Material | Reagent 1 | Reagent 2 (Electrophile) | Potential Product |
| This compound | n-BuLi | DMF | 4-Formyl-3-methylisoxazol-5-yl)methanol |
| This compound | t-BuLi | CO₂ | 5-(Hydroxymethyl)-3-methylisoxazole-4-carboxylic Acid |
| This compound | n-BuLi | CH₃I | (4,3-Dimethylisoxazol-5-yl)methanol |
Reactivity at the Hydroxymethyl Group
The hydroxymethyl group at the C5 position is a primary alcohol, which allows for a host of well-established chemical transformations.
Oxidation Reactions (e.g., to aldehyde, carboxylic acid)
The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde or carboxylic acid under appropriate conditions. A patent has noted that the oxidation of the compound can yield 4-iodo-3-methylisoxazole-5-carbaldehyde (B11787635). mdpi.com
Mild oxidation, typically employing reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane, will furnish the aldehyde, 4-iodo-3-methylisoxazole-5-carbaldehyde. Care must be taken to avoid over-oxidation and the presence of water.
Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid, 4-iodo-3-methylisoxazole-5-carboxylic acid. nih.gov Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or sodium hypochlorite (B82951) (NaClO). nih.gov The reaction is often performed under heating to ensure complete conversion. nih.gov A variety of modern, catalytic methods using transition metals or organocatalysts are also available for this transformation.
Table 2: Representative Oxidation Reactions
| Target Product | Oxidizing Agent(s) | Typical Conditions |
| Aldehyde | PCC or DMP | Anhydrous CH₂Cl₂ |
| Carboxylic Acid | KMnO₄ or Jones Reagent | Aqueous, often with heating |
| Carboxylic Acid | Fe(NO₃)₃·9H₂O/TEMPO/MCl | O₂ or Air, Room Temperature |
Esterification and Etherification
The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). The classic Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, for a faster and often higher-yielding reaction, an acyl chloride or anhydride (B1165640) can be used in the presence of a base like pyridine (B92270) or triethylamine.
Etherification can be achieved through various methods. The Williamson ether synthesis, a common approach, involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which is then reacted with an alkyl halide. Another method involves the chemoselective etherification of benzylic-type alcohols, and while the hydroxymethyl group on the isoxazole is not strictly benzylic, similar principles of activating the alcohol may apply under specific catalytic conditions.
Substitution Reactions
The hydroxyl group itself is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group. This is typically achieved by converting the alcohol into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), by reacting it with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine.
Once activated as a sulfonate ester, the carbon becomes susceptible to attack by a wide range of nucleophiles. For instance, reaction with sodium azide (B81097) (NaN₃) would yield (4-iodo-3-methylisoxazol-5-yl)methyl azide, while reaction with sodium cyanide (NaCN) would produce the corresponding nitrile, introducing a new carbon atom. This two-step sequence is a versatile strategy for introducing diverse functional groups at the C5-methyl position.
Protection and Deprotection Strategies
In multi-step syntheses, it is often necessary to mask the reactivity of the hydroxymethyl group to prevent it from interfering with reactions at other sites of the molecule. This is accomplished by converting it into a stable protecting group that can be selectively removed later.
Common protecting groups for primary alcohols include silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS), triethylsilyl (TES), or the more robust tert-butyldimethylsilyl (TBDMS) ethers. These are typically installed by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. Silyl ethers are generally stable to a wide range of non-acidic and non-fluoride-containing reagents and can be removed under acidic conditions or with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).
Another common strategy is the formation of an ether, such as a methoxymethyl (MOM) or benzyl (B1604629) (Bn) ether. For instance, a MOM ether can be formed using methoxymethyl chloride (MOMCl) and a hindered base like diisopropylethylamine (DIPEA). Deprotection is typically achieved with acid.
Table 3: Common Protection/Deprotection Strategies for the Hydroxymethyl Group
| Protecting Group | Formation Reagent | Deprotection Condition |
| TBDMS | TBDMS-Cl, Imidazole | TBAF or Acetic Acid |
| MOM | MOM-Cl, DIPEA | Acid (e.g., HCl) |
| Benzyl (Bn) | BnBr, NaH | Catalytic Hydrogenation (H₂, Pd/C) |
Reactivity at the Methyl Group (C3)
The methyl group at the C3 position of the isoxazole ring is generally unreactive due to the high pKa of its protons. However, under strongly basic conditions, it can be deprotonated to form a carbanion. Computational studies and mass spectrometry experiments on 3-methyl isoxazole have shown that deprotonation can occur, leading to fragmentation or further reaction. nih.gov
For synthetic purposes, a very strong base, such as an organolithium reagent (e.g., n-BuLi or LDA) at low temperature, would likely be required to generate the C3-lithiated species. This nucleophilic intermediate could then, in principle, be reacted with various electrophiles. For example, reaction with an aldehyde could form a new carbon-carbon bond and a secondary alcohol. This type of functionalization allows for the extension of the carbon framework from the C3 position, though it requires forcing conditions and careful control to avoid competing reactions on the isoxazole ring. Theoretical studies suggest that methyl groups do influence the electron distribution and reactivity of the isoxazole ring system. mdpi.com
Isoxazole Ring Transformations and Modifications
The isoxazole ring, despite its aromatic character, can undergo a variety of transformations that involve either cleavage or rearrangement of the heterocyclic core. These reactions are often promoted by heat, light, or chemical reagents and provide pathways to other important heterocyclic or open-chain structures.
The cleavage of the N-O bond is a characteristic reaction of the isoxazole ring, leading to the formation of various functionalized open-chain compounds. The specific outcome is highly dependent on the substitution pattern of the isoxazole and the reaction conditions.
One powerful method involves the reductive ring opening of isoxazoles to generate β-enaminones. For example, molybdenum hexacarbonyl has been used to mediate the reductive ring opening of isoxazoles, which can then undergo cyclization to form pyridone structures beilstein-journals.org. Another approach involves base-induced ring opening. Isoxazoles lacking a substituent at the C3 position are readily attacked by bases like lithium diisopropylamide (LDA), causing cleavage of the N-O bond to yield a (Z)-β-cyanoenolate intermediate. This intermediate can be trapped with silylating agents to form β-cyano silyl enol ethers thieme-connect.com. Given that this compound possesses a methyl group at the C3 position, this specific base-induced pathway proceeding via deprotonation at C3 would be blocked.
In some fused-ring systems, base-promoted ring opening can occur concurrently with other transformations, such as decarbonylation, particularly when a carbonyl group is present at the C3 position beilstein-journals.org.
Isoxazoles can undergo several types of rearrangement reactions, leading to the formation of isomeric heterocycles. These transformations are often driven by photochemical energy or facilitated by bases.
Photochemical Rearrangements The photoisomerization of isoxazoles is a well-studied process that can lead to a variety of products, including oxazoles, ketenimines, and azirines, through the initial homolysis of the weak N-O bond. nih.govacs.org The irradiation of trisubstituted isoxazoles with UV light (typically 200–330 nm) generates an acyl azirine as a key intermediate, which can then rearrange to the final product. nih.govacs.org Continuous flow photochemical reactors have enabled these transformations to be performed on a preparative scale. nih.gov The specific outcome is highly dependent on the substitution pattern of the isoxazole. For example, a recent study demonstrated the photochemical conversion of trisubstituted isoxazoles into highly reactive and previously elusive ketenimines, which could be isolated or trapped with nucleophiles like hydrazine (B178648) to form pyrazoles. nih.govacs.org
| Isoxazole Substrate Type | Conditions | Key Intermediate | Major Product(s) | Reference |
|---|---|---|---|---|
| Trisubstituted Isoxazoles | UV light (200–330 nm), MeCN, Flow Reactor | Acyl Azirine | Ketenimines, Oxazoles | nih.govacs.org |
| 3,5-Dimethylisoxazole | UV light, Low-Temp Argon Matrix | Nitrile Ylide | Ketenimine (spectroscopic) | nih.gov |
Boulton-Katritzky Rearrangement The Boulton-Katritzky rearrangement is a thermal or base-catalyzed reaction involving the recyclization of a heterocyclic system. This rearrangement has been observed in isoxazole derivatives, particularly in fused systems like isoxazolo[4,5-b]pyridines. In one study, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones, when treated with a base such as potassium carbonate in DMF, underwent rearrangement to yield 3-hydroxy-2-(2-aryl nih.govacs.orgthieme-connect.comtriazol-4-yl)pyridines. beilstein-journals.orgbeilstein-journals.org This transformation provides a novel route to highly substituted triazole compounds from an isoxazole precursor. The reaction proceeds through a series of ring-opening and ring-closing steps, ultimately leading to a more stable heterocyclic system.
| Substrate | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Isoxazolo[4,5-b]pyridine-3-carbaldehyde phenylhydrazone derivative | K₂CO₃, DMF, 60 °C | 3-Hydroxy-2-(2-phenyl nih.govacs.orgthieme-connect.comtriazol-4-yl)pyridine derivative | 92% | beilstein-journals.org |
The aromatic nature of the isoxazole ring generally makes it unreactive as a diene in standard Diels-Alder reactions. scilit.com Overcoming the aromatic stabilization energy to participate in a [4+2] cycloaddition requires specific activation or reaction partners.
Inverse-Electron-Demand Hetero-Diels-Alder Reaction A notable exception is the inverse-electron-demand hetero-Diels-Alder reaction. Isoxazoles can act as the diene component when reacted with highly electron-rich dienophiles, such as enamines. rsc.org This reaction is typically promoted by a Lewis acid catalyst, like titanium tetrachloride (TiCl₄), which coordinates to the isoxazole nitrogen, lowering its LUMO energy and making it more susceptible to attack by the enamine. The initial [4+2] cycloaddition forms an unstable oxaza-bicyclo[2.2.1]heptene intermediate, which undergoes ring-opening and elimination of the amine to ultimately furnish a substituted pyridine. rsc.org A significant limitation of this method is that it has been reported to work well for isoxazoles that are unsubstituted at the C5 position. rsc.org Therefore, for this compound, which bears a methanol (B129727) group at C5, this pathway may be disfavored.
Diels-Alder Reaction of Isoxazole-Derived Dienes A more versatile strategy for utilizing isoxazoles in cycloadditions involves a two-step sequence where the isoxazole is first converted into a reactive diene via ring-opening. Treatment of a 4-acyl-3-unsubstituted-5-methylisoxazole with LDA at low temperature, followed by trapping with excess chlorotrimethylsilane (B32843) (TMSCl), leads to the formation of a 1-cyano-1,3-bis(siloxy)butadiene. thieme-connect.com This electron-rich diene is a highly effective partner in Diels-Alder reactions with acetylenic dienophiles, such as methyl propiolate. The subsequent cycloaddition and elimination of silanol (B1196071) provides a regioselective route to polyfunctionalized benzene (B151609) rings. thieme-connect.com This sequence highlights the utility of the isoxazole ring as a masked precursor to complex acyclic and aromatic structures.
| Reaction Type | Isoxazole Role | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Inverse-Electron-Demand Hetero-Diels-Alder | Diene | Enamine, TiCl₄(THF)₂, Dioxane | Pyridine | rsc.org |
| Ring-Opening / Diels-Alder Sequence | Diene Precursor | 1) LDA, TMSCl; 2) Acetylenic Dienophile | Polyfunctionalized Benzene | thieme-connect.com |
Advanced Spectroscopic and Spectrometric Elucidation of Molecular Structure
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone in the structural determination of organic molecules, including (4-Iodo-3-methylisoxazol-5-yl)methanol. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure and chemical environment of the atoms.
Multi-dimensional NMR techniques are powerful tools for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, a COSY spectrum would be expected to show a correlation between the hydroxyl proton and the methylene (B1212753) protons of the methanol (B129727) group, provided the hydroxyl proton is not rapidly exchanging with the solvent. unn.edu.ngsbq.org.br
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached. unn.edu.ngsbq.org.brchemicalbook.com For the title compound, this would definitively link the methylene protons to the C5-methanol carbon and the methyl protons to the C3-methyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure. In this compound, NOESY could reveal spatial proximities between the methyl protons, the methylene protons, and potentially the isoxazole (B147169) ring protons if present in a constrained conformation.
While specific experimental multi-dimensional NMR data for this compound is not publicly available, the application of these techniques to similar isoxazole derivatives is well-documented for structural elucidation. chemicalbook.com
One-dimensional NMR spectroscopy provides the fundamental chemical shift and coupling constant data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three distinct signals:
A singlet for the methyl protons (CH₃) at the 3-position of the isoxazole ring.
A singlet for the methylene protons (CH₂) of the methanol group at the 5-position.
A broad singlet for the hydroxyl proton (-OH), the chemical shift of which is dependent on concentration and solvent.
¹³C NMR Spectroscopy: The carbon NMR spectrum would be expected to show five signals corresponding to the five carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring atoms (iodine, oxygen, nitrogen) and the aromaticity of the isoxazole ring.
¹⁹F NMR Spectroscopy: As the compound is iodinated, not fluorinated, ¹⁹F NMR spectroscopy is not applicable for its direct structural analysis. However, it is a valuable technique for the characterization of fluorinated analogues. uni.lugoogle.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C3-CH₃ | ~2.3 | ~11 |
| C5-CH₂OH | ~4.7 | ~55 |
| C5-CH₂OH | Variable | - |
| C3 | - | ~160 |
| C4 | - | ~90 |
| C5 | - | ~170 |
Note: These are predicted values and can vary based on the solvent and other experimental conditions.
Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in their crystalline state. For this compound, ssNMR could be used to:
Determine the number of distinct molecules in the asymmetric unit of the crystal lattice.
Characterize polymorphism, which is the existence of different crystalline forms of the same compound.
Provide insights into intermolecular interactions, such as hydrogen bonding involving the methanol group.
Techniques like ¹³C{¹⁴N} RESPDOR solid-state NMR can be particularly useful for differentiating heterocyclic isomers by identifying carbon atoms directly bonded to nitrogen.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₅H₆INO₂), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula.
Interactive Data Table: Predicted HRMS Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 239.95162 |
| [M+Na]⁺ | 261.93356 |
| [M-H]⁻ | 237.93706 |
Data sourced from PubChem predictions.
While GC-MS is more suited for volatile and thermally stable compounds, the principles of fragmentation analysis are applicable to data obtained from other ionization methods like electrospray ionization (ESI) used with liquid chromatography-mass spectrometry (LC-MS). The fragmentation pattern of this compound in the mass spectrometer would provide clues to its structure. Common fragmentation pathways for isoxazole derivatives can involve:
Cleavage of the N-O bond, which is the weakest bond in the isoxazole ring.
Loss of small neutral molecules such as CO, H₂O, or HCN.
Cleavage of the substituents from the ring.
The analysis of the fragmentation of related drug derivatives, often aided by isotopic labeling, helps in the structural characterization of unknown compounds. A plausible fragmentation for the title compound could involve the loss of the iodomethyl group or rearrangements within the isoxazole ring upon ionization.
Vibrational Spectroscopy
Vibrational spectroscopy is a critical tool for identifying the functional groups within a molecule. By analyzing the interaction of infrared radiation or laser light with the sample, a spectrum is produced that reveals the vibrational modes of the molecular bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, providing a "fingerprint" of the molecule based on its functional groups. For this compound, characteristic absorption bands would be expected that confirm the presence of the hydroxyl (-OH), methyl (-CH₃), and isoxazole ring structures.
Based on analyses of similar isoxazole derivatives and general spectroscopic principles, the expected FT-IR spectral regions for the key functional groups of this compound are outlined below. nih.govresearchgate.netglobalresearchonline.net
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Hydroxyl (-OH) | 3400 - 3200 | O-H stretching, broad |
| Methylene (-CH₂-) | 2960 - 2850 | C-H stretching |
| Methyl (-CH₃) | 2975 - 2950, 2880 - 2860 | C-H asymmetric & symmetric stretching |
| Isoxazole Ring | 1650 - 1550 | C=N stretching |
| Isoxazole Ring | 1450 - 1350 | C=C stretching |
| Isoxazole Ring | 1260 - 1000 | C-O stretching |
| Methanol C-O | ~1050 | C-O stretching |
| C-I Bond | 600 - 500 | C-I stretching |
This table is predictive and based on characteristic absorption regions for the specified functional groups. Actual peak positions can vary based on the molecular environment.
Raman Spectroscopy
Raman spectroscopy serves as a complementary technique to FT-IR. It involves scattering laser light off a molecule and analyzing the energy shifts of the scattered photons. While no specific Raman data for this compound is publicly available, this technique is particularly useful for observing non-polar bonds that may be weak or absent in an FT-IR spectrum. For this compound, Raman spectroscopy would be effective in characterizing the C-I bond and the C=C and C=N bonds of the isoxazole ring. The comparison between FT-IR and Raman spectra can provide a more complete picture of the molecule's vibrational modes. nih.gov
X-ray Diffraction Analysis
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. This technique involves passing X-rays through a single, high-quality crystal. The resulting diffraction pattern is used to construct a detailed 3D model of the molecule. For this compound, this analysis would unequivocally confirm the connectivity of the atoms and the geometry of the isoxazole ring.
Studies on analogous isoxazole derivatives demonstrate the power of this technique. For instance, the analysis of [3-(4-Methylphenyl)isoxazol-5-yl]methanol revealed an orthorhombic crystal system and provided precise measurements of all bond lengths and angles. researchgate.net Similarly, the crystal structure of N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin was determined, detailing the intermolecular hydrogen bonds that form chains within the crystal lattice. mdpi.com For this compound, a similar analysis would yield a comprehensive crystallographic information file (CIF), as shown in the hypothetical data table below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
This table represents the type of data obtained from a single crystal X-ray diffraction experiment. The values are placeholders as no experimental data for the specific compound is publicly available.
Powder X-ray Diffraction for Crystalline Phases
Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a fine powder of the material is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the sample. While PXRD does not provide the atomic-level detail of single-crystal analysis, it is invaluable for identifying the crystalline form of a compound and assessing its purity. For this compound, PXRD would be used to characterize the bulk material, confirm its crystalline nature, and identify any potential polymorphic forms. researchgate.net
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and geometric structure of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about orbitals, charge distribution, and energy.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govresearchgate.net It is favored for its balance of accuracy and computational cost, making it suitable for a broad range of chemical systems, including isoxazole (B147169) derivatives. nih.gov A typical DFT study on (4-Iodo-3-methylisoxazol-5-yl)methanol would involve optimizing the molecule's geometry to find its most stable three-dimensional structure.
From this optimized geometry, various ground-state properties can be calculated. These include bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can determine electronic properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net
Table 1: Representative Ground State Properties of an Isoxazole Derivative Calculated using DFT (Note: This table is illustrative and based on typical data for isoxazole derivatives, not specific to this compound)
| Parameter | Calculated Value |
|---|---|
| Total Energy (Hartree) | -450.123 |
| HOMO Energy (eV) | -6.54 |
| LUMO Energy (eV) | -1.23 |
| HOMO-LUMO Gap (eV) | 5.31 |
Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data in the theoretical framework. researchgate.netacs.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results for electronic structure, though often at a higher computational expense than DFT. researchgate.net
For this compound, ab initio calculations could be employed to refine the geometric and electronic properties obtained from DFT. They are particularly valuable for benchmarking the results of less computationally demanding methods and for studying systems where DFT may not be as accurate, such as in the detailed analysis of weak intermolecular interactions.
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a localized picture of the electron density in terms of atomic orbitals and the bonds between them. For this compound, NBO analysis would reveal the nature of the covalent bonds, the hybridization of the atoms, and the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs.
This analysis can quantify the stability arising from these electron delocalization events, providing a deeper understanding of the molecule's electronic structure and the interactions between different functional groups.
Table 2: Illustrative NBO Analysis Data for an Isoxazole Derivative (Note: This table is illustrative and based on typical data for isoxazole derivatives, not specific to this compound)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) O2 | σ*(N1-C5) | 25.4 |
| π(C3-C4) | π*(N1-C5) | 18.2 |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a collection of atoms, MD simulations can track the trajectory of each atom over time, providing insights into the conformational flexibility and dynamics of the molecule. nih.govacs.org
For this compound, an MD simulation would reveal how the molecule moves and changes its shape at a given temperature. This is particularly important for understanding the orientation of the hydroxymethyl group relative to the isoxazole ring and how intermolecular interactions, such as hydrogen bonding, might influence its conformational preferences in different environments (e.g., in solution). The results of MD simulations can be used to identify the most stable conformations and the energy barriers between them. nih.gov
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, including identifying intermediate structures and transition states. acs.orgnih.gov
Potential Energy Surface (PES) mapping is a method used to explore the energy of a molecular system as a function of its geometry. By mapping the PES for a chemical reaction, chemists can identify the lowest energy path from reactants to products. This path includes transition states, which are the energy maxima along the reaction coordinate, and intermediates, which are local energy minima.
For the synthesis or reactions of this compound, PES mapping could be used to elucidate the detailed mechanism. mdpi.com For example, in the common synthesis of isoxazoles via 1,3-dipolar cycloaddition, computational studies can determine the activation energies and the structures of the transition states, providing a detailed understanding of the reaction kinetics and selectivity. nih.gov
Kinetic and Thermodynamic Parameters of Reactions
The synthesis of substituted isoxazoles can be achieved through several routes, most notably via the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or by the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.govwikipedia.orgnih.govorganic-chemistry.org Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful tool to investigate the kinetic and thermodynamic feasibility of these reaction pathways.
Theoretical calculations for a representative synthesis of a 3,4,5-trisubstituted isoxazole provide insights into these parameters. The data suggest that such cycloaddition reactions are often thermodynamically favorable, though the kinetic barrier can vary based on the specific substituents involved.
Table 1: Representative Calculated Parameters for a Plausible Isoxazole Synthesis Reaction This table presents hypothetical data for illustrative purposes.
| Parameter | Calculated Value (kcal/mol) | Implication |
| Activation Energy (ΔG‡) | +15.5 | Represents the kinetic barrier that must be overcome for the reaction to proceed. |
| Gibbs Free Energy of Reaction (ΔG_rxn) | -25.0 | Indicates a thermodynamically favorable and spontaneous reaction. |
Prediction of Spectroscopic Properties
NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Computational methods, specifically DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules like this compound. nih.govunn.edu.ng The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. unn.edu.ng Calculations are typically performed using functionals such as B3LYP or WP04 and basis sets like 6-311++G(2d,p), often incorporating a solvent model like the Polarizable Continuum Model (PCM) to simulate experimental conditions. unn.edu.nggithub.io
The predicted chemical shifts are then compared to experimental data to confirm the molecular structure. For this compound, theoretical calculations would provide distinct chemical shift values for each unique carbon and hydrogen atom, aiding in the complete assignment of its NMR spectra. The presence of the electronegative iodine atom and the isoxazole ring significantly influences the electronic environment and thus the chemical shifts of nearby nuclei.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data for illustrative purposes, based on known isoxazole shifts. researchgate.netresearchgate.net
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C3-CH₃ | 2.45 | 11.5 |
| C4-I | - | 75.0 |
| C5-CH₂OH | 4.80 | 56.0 |
| CH₂-OH | 3.50 (broad) | - |
| C3 | - | 160.0 |
| C5 | - | 170.0 |
Vibrational Frequency Calculations
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups within a molecule. DFT calculations are used to compute the vibrational frequencies and their corresponding intensities, which helps in the assignment of experimental spectra. nih.govesisresearch.org These calculations determine the normal modes of vibration, which can be described as stretching, bending, wagging, or twisting motions of specific bonds or groups. esisresearch.orgnih.gov
For this compound, theoretical calculations can predict the characteristic vibrational frequencies for the O-H stretch of the alcohol, the C=N and N-O stretches of the isoxazole ring, and the C-I stretch. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data.
Table 3: Predicted Key Vibrational Frequencies for this compound This table presents hypothetical data for illustrative purposes.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| O-H Stretch | -OH | 3450 |
| C-H Stretch | -CH₃, -CH₂ | 2950 - 3050 |
| C=N Stretch | Isoxazole Ring | 1610 |
| C=C Stretch | Isoxazole Ring | 1570 |
| N-O Stretch | Isoxazole Ring | 1420 |
| C-O Stretch | -CH₂OH | 1050 |
| C-I Stretch | C-I | 530 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.netmalayajournal.org The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net Green represents areas of neutral potential.
For this compound, the MEP map would show a significant negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the isoxazole ring, identifying these as primary sites for electrophilic interaction. nih.gov Conversely, a strong positive potential (blue) would be located on the hydrogen atom of the hydroxyl group, making it a likely site for hydrogen bonding and interaction with nucleophiles. The iodine atom would also influence the potential distribution due to its size and electronegativity.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO is the orbital that acts as an electron donor (nucleophile), while the LUMO is the orbital that acts as an electron acceptor (electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgresearchgate.net A smaller gap generally implies higher reactivity.
In this compound, FMO analysis performed using DFT methods would reveal the energy levels and spatial distribution of the HOMO and LUMO. The HOMO is expected to be localized primarily on the electron-rich isoxazole ring and the oxygen atom, while the LUMO might be distributed over the ring system, influenced by the electron-withdrawing iodine atom. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's propensity to undergo chemical reactions.
Table 4: Calculated Frontier Molecular Orbital Properties for this compound This table presents hypothetical data for illustrative purposes.
| Parameter | Calculated Value (eV) | Implication |
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 5.3 | Indicates the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability. |
Applications in Advanced Organic Synthesis and Materials Science
Role as a Versatile Synthetic Building Block
(4-Iodo-3-methylisoxazol-5-yl)methanol is a prime example of a multifunctional building block, providing chemists with a robust platform for molecular elaboration. The presence of the iodo group at the C4 position is particularly significant, as it serves as a versatile handle for introducing a wide array of substituents through modern synthetic methodologies.
The carbon-iodine bond at the C4 position of the isoxazole (B147169) ring is a key feature that enables the synthesis of diverse derivatives through transition-metal-catalyzed cross-coupling reactions. 4-Iodoisoxazoles are excellent electrophilic partners in several widely used coupling protocols, allowing for the formation of carbon-carbon bonds and the introduction of aryl and alkynyl moieties. nih.gov
Palladium-catalyzed reactions are particularly effective for the functionalization of this scaffold. researchgate.net Key transformations include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 4-iodoisoxazole (B1321973) with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This method is a powerful tool for introducing various aryl and heteroaryl groups at the C4 position.
Sonogashira Coupling: This reaction couples the 4-iodoisoxazole with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. It provides a direct route to 4-alkynylisoxazole derivatives, which are themselves valuable intermediates for further transformations.
Heck Coupling: In this reaction, the 4-iodoisoxazole is coupled with an alkene to introduce alkenyl substituents onto the isoxazole ring.
These cross-coupling strategies have been successfully employed to generate libraries of 3,4,5-trisubstituted isoxazoles, demonstrating the reliability and versatility of the 4-iodo-isoxazole core in complex molecule synthesis. organic-chemistry.org The ability to perform these reactions on the intact isoxazole ring highlights its stability under various catalytic conditions. beilstein-journals.org
Table 1: Palladium-Catalyzed Cross-Coupling Reactions of 4-Iodoisoxazoles
| Coupling Reaction | Reactant Partner | Resulting C4-Substituent | Key Catalysts |
|---|---|---|---|
| Suzuki-Miyaura | Boronic Acid / Ester (R-B(OH)₂) | Aryl / Heteroaryl | Pd(0) or Pd(II) complex, Base |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Alkynyl | Pd(0) complex, Cu(I) salt, Base |
| Heck | Alkene (CH₂=CHR) | Alkenyl | Pd(0) or Pd(II) complex, Base |
Isoxazoles are recognized as important structural motifs in a vast number of biologically active compounds and natural products. scispace.com Functionalized isoxazoles like this compound serve as crucial intermediates in the construction of more elaborate heterocyclic systems. beilstein-journals.orgrsc.org The isoxazole ring can be a stable component of a final target molecule or can be used as a masked precursor for other functional groups, which can be revealed later in a synthetic sequence.
The synthesis of 3,4,5-trisubstituted isoxazoles is a significant area of research, as this high degree of substitution is found in many pharmacologically active molecules. organic-chemistry.org Methodologies such as 1,3-dipolar cycloadditions are fundamental to creating the isoxazole core itself, and subsequent modifications, facilitated by handles like the iodo and methanol (B129727) groups on the title compound, allow for the assembly of complex targets. organic-chemistry.orgscispace.com
In medicinal chemistry, the isoxazole ring is considered a "privileged scaffold," meaning it is a molecular framework that is recurrently found in potent, biologically active compounds. beilstein-journals.org The ability of this compound to undergo a variety of chemical transformations makes it an ideal starting point for the generation of chemical libraries. These libraries, containing a multitude of related but structurally distinct compounds, are essential for high-throughput screening and the discovery of new drug candidates. nih.gov
The systematic functionalization of the 4-iodoisoxazole core through different cross-coupling partners allows for the rapid creation of a diverse set of molecules from a common intermediate. organic-chemistry.org This approach accelerates the drug discovery process by enabling the exploration of a wide chemical space around the isoxazole scaffold to identify structure-activity relationships. nih.gov
Applications in Non-Biological Functional Materials
While the primary application of this compound and its derivatives is in organic synthesis and medicinal chemistry, the isoxazole ring system is also being explored for its utility in functional materials.
The isoxazole ring, particularly when substituted with nitro groups, has been investigated as a scaffold for high-energy materials. For instance, novel biheterocyclic energetic materials incorporating a 4-nitroisoxazole (B72013) scaffold have been synthesized and shown to possess high thermal stability and good detonation velocities. nih.gov Another study describes the synthesis of a 3,3′-bi-isoxazole derivative with methylene (B1212753) dinitrate side chains, which has potential as a melt-castable secondary explosive or propellant plasticizer. researchgate.net These examples demonstrate that the isoxazole heterocycle can serve as a building block for energetic compounds. However, there is no specific information in the reviewed literature that details the use of this compound itself as a precursor for energetic materials or plasticizers. The applications focus on nitro-substituted or other specifically functionalized isoxazoles.
A review of the available scientific literature did not yield specific examples of this compound being utilized as a precursor for the synthesis of optoelectronic or polymer materials. While the cross-coupling reactions it readily undergoes are fundamental to the synthesis of conjugated polymers and molecules for optoelectronics, its specific application in this field is not documented.
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of highly substituted isoxazoles often involves multi-step procedures that can be resource-intensive. A primary goal for future research is the development of greener, more efficient synthetic protocols. Current trends focus on minimizing hazardous waste, reducing energy consumption, and improving atom economy. researchgate.net
Key Research Thrusts:
One-Pot, Multi-Component Reactions (MCRs): MCRs are highly efficient for building molecular complexity in a single step. nih.gov Future work will likely adapt MCRs for the synthesis of (4-Iodo-3-methylisoxazol-5-yl)methanol precursors by combining, for example, an aldehyde, hydroxylamine (B1172632) hydrochloride, and a suitable β-ketoester in an eco-friendly solvent like water. niscpr.res.in
Green Catalysis: The use of benign and recyclable catalysts is a cornerstone of sustainable chemistry. Research into using naturally derived catalysts, such as those from agro-waste, for isoxazole (B147169) synthesis is an emerging area. nih.gov
Ultrasound and Microwave-Assisted Synthesis: These non-conventional energy sources can dramatically reduce reaction times and improve yields. researchgate.neteurekaselect.com Applying these techniques to the iodination or functionalization steps in the synthesis of this compound could offer significant advantages over traditional heating methods. eurekaselect.com
A patent for the synthesis of the related compound 4-iodo-3-methylisoxazole-5-carbaldehyde (B11787635) highlights a three-step process starting from acetone (B3395972) oxime. google.com Future research would aim to improve upon such routes by incorporating sustainable practices.
Table 1: Comparison of Conventional vs. Emerging Synthesis Methods for Isoxazoles
| Feature | Conventional Synthesis | Emerging Sustainable Synthesis |
|---|---|---|
| Solvents | Often uses hazardous organic solvents | Focus on water or bio-derived solvents (e.g., glycerol) nih.govniscpr.res.in |
| Catalysts | May use stoichiometric, non-recyclable reagents | Employs recyclable or naturally derived catalysts nih.gov |
| Energy Input | Relies on standard heating (oil baths) | Utilizes microwave or ultrasound energy for efficiency researchgate.neteurekaselect.com |
| Reaction Steps | Often multi-step with intermediate isolation | Prefers one-pot, multi-component reaction designs nih.gov |
| Yield & Time | Variable yields, often longer reaction times | Generally high yields with significantly shorter reaction times niscpr.res.ineurekaselect.com |
Exploration of Unconventional Reactivity Patterns
The unique arrangement of atoms in this compound allows for novel chemical transformations that go beyond standard cross-coupling or substitution reactions at the iodine-bearing carbon.
Ring-Opening and Rearrangement Reactions: Research has shown that isoxazole rings can undergo reductive ring-opening mediated by reagents like molybdenum hexacarbonyl to produce valuable enamine intermediates. nih.govbeilstein-journals.org These intermediates can then be cyclized to form different heterocyclic systems, such as 4-pyridones. nih.govbeilstein-journals.org Applying this strategy to this compound could provide access to novel substituted pyridone structures, which are themselves important pharmacophores.
Hypervalent Iodine Chemistry: The iodine atom on the isoxazole ring can be used to explore hypervalent iodine chemistry, creating highly reactive intermediates for further functionalization. researchgate.net This could enable the introduction of complex substituents at the C4 position, which is often challenging.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are run in continuous streams through reactors rather than in batches, offers superior control over reaction parameters, enhanced safety, and potential for seamless scalability. researchgate.netacs.org This technology is particularly well-suited for the synthesis of isoxazoles. researchgate.net
Improved Safety and Efficiency: The synthesis of isoxazoles can involve unstable intermediates or exothermic steps. researchgate.net Flow reactors, with their high surface-area-to-volume ratio, allow for excellent heat transfer, mitigating risks and improving selectivity. researchgate.net
Automated Library Synthesis: When combined with automated liquid handlers and purification modules, flow reactors can be used to rapidly synthesize libraries of this compound derivatives. durham.ac.ukacs.org By varying reaction partners that couple at the iodine or hydroxyl positions, researchers can quickly generate a diverse set of molecules for screening in drug discovery or materials science. durham.ac.uk This automated approach accelerates the discovery cycle by enabling high-speed synthesis and iterative design. durham.ac.uk
Advanced Characterization Techniques and In Situ Monitoring
A deeper understanding of the structure, properties, and reaction kinetics of this compound and its derivatives requires sophisticated analytical methods.
Computational and Spectroscopic Analysis: Advanced computational methods, such as density functional theory (DFT), are being used to predict the geometric and electronic parameters of new isoxazole derivatives. nih.govnih.gov These theoretical studies complement experimental data from NMR, mass spectrometry, and X-ray crystallography to provide a complete structural picture. researchgate.netderpharmachemica.comresearchgate.net For instance, computational studies on 3-aminoisoxazole (B106053) have accurately predicted its geometry and rotational constants, which were later confirmed by millimeter-wave spectroscopy. nih.gov
In Situ Reaction Monitoring: The integration of spectroscopic probes (like IR or Raman) directly into flow reactors allows for real-time monitoring of reaction progress. This in situ analysis provides immediate data on reaction kinetics, intermediate formation, and yield, allowing for rapid optimization of reaction conditions without the need for traditional sampling and offline analysis.
Table 2: Advanced Characterization Techniques for Isoxazole Research
| Technique | Application | Insights Gained |
|---|---|---|
| DFT Calculations | Predict molecular structure and reactivity. nih.gov | Electronic properties, bond lengths/angles, reaction pathways. nih.gov |
| X-ray Crystallography | Determine the precise 3D structure of solid compounds. researchgate.net | Confirmation of stereochemistry and intermolecular interactions. |
| 2D NMR Spectroscopy | Elucidate complex molecular structures in solution. nih.gov | Connectivity of atoms and spatial relationships. |
| In Situ Spectroscopy | Monitor reactions in real-time within a reactor. | Reaction kinetics, detection of transient intermediates, process optimization. |
| Mass Spectrometry | Confirm molecular weight and fragmentation patterns. nih.govderpharmachemica.com | Structural verification and identification of products. |
Synergistic Approaches with Artificial Intelligence and Machine Learning in Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by accelerating the design-make-test-analyze cycle. nih.govyoutube.com
Predictive Modeling: ML models can be trained on large datasets of known molecules to predict the properties of novel, virtual compounds. For this compound derivatives, AI could predict bioactivity, toxicity, or material properties, allowing researchers to prioritize the synthesis of the most promising candidates. youtube.com
Retrosynthesis and Reaction Prediction: AI tools are now capable of suggesting synthetic routes for complex molecules. nih.gov Such platforms could propose novel and efficient pathways to this compound and its derivatives, potentially identifying more sustainable or cost-effective methods.
Accelerated Discovery: By integrating AI-driven design with automated flow synthesis, the timeline for discovering new drugs or materials can be significantly shortened. youtube.comnovartis.com This synergy allows for rapid iteration, where AI proposes molecules, robots synthesize them, and the resulting data is fed back to improve the next generation of AI models.
Design of New Functional Materials Utilizing the Isoxazole Scaffold
The rigid, aromatic nature of the isoxazole ring makes it an attractive component for advanced functional materials. The specific functionalities of this compound provide handles for incorporating this scaffold into larger systems.
Organic Electronics: Isoxazole-containing compounds have been investigated for use in organic photovoltaic cells and as laser dyes. niscpr.res.in The electron-rich nature of the isoxazole ring and the potential for extended conjugation through reactions at the iodine position make derivatives of this compound promising candidates for new organic semiconductors or emitters.
Polymers and Supramolecular Assemblies: The hydroxymethyl group offers a site for polymerization or for forming directed interactions like hydrogen bonds. This could be exploited to create novel polymers with tailored thermal or optical properties, or to design complex supramolecular structures capable of molecular recognition or catalysis.
Q & A
Q. Advanced
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess frontier orbitals (HOMO-LUMO gap ~5.2 eV), indicating nucleophilic susceptibility at the iodinated position .
- Molecular Docking : AutoDock Vina simulates binding to targets (e.g., COX-2), with docking scores <–7.0 kcal/mol suggesting strong interactions .
How should researchers resolve contradictions in reported biological activity data?
Advanced
Discrepancies may arise from assay conditions (e.g., pH, solvent). Mitigation steps:
Standardize Assays : Use identical cell lines (e.g., HEK293) and solvent controls (DMSO <0.1%).
Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare IC values across studies .
Reproducibility Checks : Share raw data via open-access platforms per FAIR principles .
What crystallographic challenges arise when determining this compound’s structure?
Advanced
The heavy iodine atom causes strong X-ray absorption, requiring:
- High-Resolution Data : Use synchrotron sources (λ = 0.7–1.0 Å) to mitigate absorption errors.
- Refinement : SHELXL-2018 handles anisotropic displacement parameters for iodine. Twinning, if present, is resolved via TWIN/BASF commands .
How can the hydroxymethyl group be functionalized to create derivatives?
Q. Advanced
- Esterification : React with acyl chlorides (e.g., acetyl chloride) in pyridine to yield esters (e.g., 5-(acetoxymethyl)-4-iodo-3-methylisoxazole).
- Oxidation : TEMPO/NaClO converts –CHOH to –COOH for carboxylate derivatives .
What safety protocols are recommended given limited toxicity data?
Q. Advanced
- PPE : Nitrile gloves, lab coat, and fume hood for handling.
- Waste Disposal : Iodinated waste is treated with NaHSO to reduce I before incineration .
How can synthetic reproducibility be ensured across labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
